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Compound of Interest

Compound Name:
2-Methyl-1H-pyrrolo[2,3-

b]pyridine-3-carbaldehyde

Cat. No.: B1391858 Get Quote

Preamble: The Strategic Value of the 7-Azaindole
Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole framework stands out as a

"privileged structure."[1][2] As a bioisostere of the natural indole nucleus, it offers a unique

modulation of physicochemical properties such as solubility, pKa, and hydrogen bonding

capacity, which can significantly enhance metabolic stability and target binding affinity.[2][3]

This has led to its incorporation into numerous FDA-approved therapeutics, particularly in the

domain of protein kinase inhibitors like Vemurafenib and Pexidartinib.[1]

Within this esteemed class of compounds, 2-methyl-7-azaindole-3-carboxaldehyde emerges as

a pivotal synthetic intermediate. The presence of the methyl group at the 2-position provides

steric and electronic differentiation from the parent scaffold, while the aldehyde at the 3-position

serves as a versatile chemical handle for a vast array of synthetic transformations. This guide

provides an in-depth exploration of its synthesis and application, offering detailed protocols and

expert insights for researchers in drug discovery and process development.

Physicochemical & Spectroscopic Profile
A foundational understanding of the intermediate's properties is crucial for its effective use and

characterization.
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Property Value Source / Notes

Chemical Name
2-Methyl-1H-pyrrolo[2,3-

b]pyridine-3-carboxaldehyde
IUPAC

Synonyms
2-Methyl-7-azaindole-3-

carbaldehyde
Common

CAS Number 914383-20-3

Molecular Formula C₁₀H₈N₂O

Molecular Weight 172.18 g/mol Calculated

Appearance Off-white to yellow solid Typical Observation

Melting Point
72-76 °C (for 2-methylindole-7-

carboxaldehyde)
Analogue data

Solubility

Soluble in DMF, DMSO,

CH₂Cl₂, moderately soluble in

MeOH, EtOH

General for this class

Spectroscopic Insights:

¹H NMR: Expect characteristic signals for the aromatic protons of the bicyclic system, a

singlet for the aldehyde proton (δ 9.5-10.5 ppm), a singlet for the C2-methyl group (δ ~2.5

ppm), and a broad singlet for the N-H proton (δ > 11 ppm).

¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (δ 180-190 ppm).

Signals for the aromatic carbons and the methyl carbon (δ ~15 ppm) will also be present.

IR Spectroscopy: A strong C=O stretching band for the aldehyde will be prominent around

1650-1680 cm⁻¹, along with N-H stretching in the 3100-3300 cm⁻¹ region.

Synthesis of the Intermediate: Vilsmeier-Haack
Formylation
The most direct and widely adopted method for introducing a formyl group at the electron-rich

C3 position of an indole or azaindole is the Vilsmeier-Haack reaction.[4][5][6] This reaction
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utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-

dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Workflow for Vilsmeier-Haack Formylation
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Caption: Vilsmeier-Haack reaction workflow.
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Protocol 1: Synthesis of 2-Methyl-7-azaindole-3-
carboxaldehyde
Materials:

2-Methyl-7-azaindole (1.0 eq) [see Ref. 23 for synthesis]

N,N-Dimethylformamide (DMF), anhydrous (10-15 vol)

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous

DMF (5 vol).

Reagent Formation: Cool the DMF to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise via

the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed

10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete

formation of the Vilsmeier reagent.

Substrate Addition: Dissolve 2-methyl-7-azaindole (1.0 eq) in anhydrous DMF (5-10 vol). Add

this solution dropwise to the cold Vilsmeier reagent solution.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Then, heat the mixture to 60-70°C and stir for 2-4 hours, monitoring by

TLC or LC-MS for the consumption of the starting material.
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Quenching: Cool the reaction mixture back to room temperature and then carefully pour it

into a beaker containing crushed ice (~20 vol). This step is highly exothermic and should be

done slowly in a well-ventilated fume hood.

Hydrolysis & Neutralization: Stir the quenched mixture vigorously. The intermediate iminium

salt will hydrolyze. Slowly add saturated NaHCO₃ solution until the mixture is neutral to basic

(pH ~8-9). A precipitate of the product should form.

Extraction: Extract the aqueous slurry with DCM (3 x 20 vol). Combine the organic layers.

Drying and Concentration: Wash the combined organic layers with water and then with brine.

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the

crude product.

Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water or

ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 2-methyl-7-

azaindole-3-carboxaldehyde.
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Senior Scientist's Note (Causality & Trustworthiness):

Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. Using anhydrous

solvents is critical for its successful formation and to prevent premature decomposition.

Controlled Addition: The reaction between DMF and POCl₃ is exothermic. Dropwise addition

at 0°C prevents uncontrolled temperature spikes that could lead to side reactions and

degradation of the reagent.

Quenching on Ice: This step serves two purposes: it hydrolyzes the intermediate iminium salt

to the final aldehyde and helps to control the exotherm from neutralizing the acidic reaction

mixture.

Basification: Neutralizing with NaHCO₃ is essential to deprotonate the product and improve

its solubility in the organic extraction solvent, thereby maximizing yield.

Key Synthetic Applications & Protocols
The aldehyde functionality is a gateway to a multitude of molecular architectures. Below are

protocols for key transformations that leverage this versatile intermediate.

Logical Flow of Synthetic Transformations
Caption: Key transformations of the title intermediate.

Application 1: Wittig Olefination for C-C Bond Formation
The Wittig reaction is a powerful method for converting aldehydes into alkenes, providing a

route to introduce unsaturated side chains.[7][8] This is particularly useful for synthesizing vinyl-

azaindole derivatives, which can act as precursors for various kinase inhibitors.[9]

Protocol 2: Synthesis of 2-Methyl-3-vinyl-7-azaindole
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Materials:

2-Methyl-7-azaindole-3-carboxaldehyde (1.0 eq)

Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.2 eq)

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Ylide Generation: To a flame-dried flask under N₂, add methyltriphenylphosphonium bromide

(1.2 eq) and anhydrous THF (10 vol). Cool the resulting suspension to 0°C.

Slowly add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or

orange color, indicating the formation of the phosphorus ylide. Stir at 0°C for 1 hour.[10]

Aldehyde Addition: Dissolve the 2-methyl-7-azaindole-3-carboxaldehyde (1.0 eq) in

anhydrous THF (5 vol) and add it dropwise to the ylide solution at 0°C.

Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-16

hours (overnight). Monitor by TLC for the disappearance of the aldehyde.

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated

aqueous NH₄Cl solution.

Extraction: Extract the mixture with EtOAc (3 x 15 vol). Combine the organic layers.

Workup: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and

concentrate under reduced pressure.
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Purification: The crude product contains the desired alkene and triphenylphosphine oxide.

Purify by silica gel chromatography (e.g., using a hexanes/ethyl acetate gradient) to isolate

the pure 2-methyl-3-vinyl-7-azaindole.

Senior Scientist's Note (Causality & Trustworthiness):

Ylide Choice: A non-stabilized ylide (like Ph₃P=CH₂) is used here, which typically favors the

formation of (Z)-alkenes if the aldehyde were substituted, though for a terminal alkene this is

not a factor.[8] It is highly reactive and requires a strong, non-nucleophilic base like n-BuLi for

deprotonation.

Anhydrous THF: The ylide is a strong base and carbanion, which will be readily protonated

and destroyed by water. Anhydrous conditions are paramount.

Purification Challenge: The primary byproduct, triphenylphosphine oxide, can sometimes co-

elute with the product. Careful chromatography or alternative purification strategies (like

precipitation) may be necessary.

Application 2: Schiff Base Formation and Reductive
Amination
Condensation with primary amines to form Schiff bases (imines), followed by reduction, is one

of the most robust and common methods for constructing amine side chains in drug discovery.

[11][12] This two-step, one-pot procedure is known as reductive amination and is fundamental

in building libraries of potential drug candidates.

Protocol 3: One-Pot Reductive Amination
Materials:

2-Methyl-7-azaindole-3-carboxaldehyde (1.0 eq)
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Primary amine of choice (e.g., aniline, benzylamine) (1.1 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Acetic acid (catalytic, ~5 mol%)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

Setup: In a round-bottom flask, dissolve 2-methyl-7-azaindole-3-carboxaldehyde (1.0 eq)

and the primary amine (1.1 eq) in DCE (15 vol).

Imine Formation: Add a catalytic amount of acetic acid. Stir the mixture at room temperature

for 1-2 hours to allow for the formation of the Schiff base (imine) intermediate. This can be

monitored by the loss of the aldehyde starting material via TLC.

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq)

portion-wise to the reaction mixture. Be aware of potential gas evolution.

Reaction: Stir at room temperature for 4-12 hours until the imine intermediate is fully

consumed (monitor by TLC or LC-MS).

Quenching: Slowly add saturated NaHCO₃ solution to quench the reaction and neutralize the

acetic acid.

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 10 vol).

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purification: Purify the crude product by silica gel chromatography to obtain the desired

secondary amine.
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Senior Scientist's Note (Causality & Trustworthiness):

Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of

choice for reductive aminations. It is a mild and selective reducing agent that reduces the

protonated imine intermediate much faster than it reduces the starting aldehyde. This

selectivity prevents the formation of the corresponding alcohol as a major byproduct.

Acid Catalyst: The catalytic acetic acid protonates the aldehyde's carbonyl oxygen, activating

it for nucleophilic attack by the amine, and also facilitates the dehydration of the hemiaminal

intermediate to the imine.

One-Pot Efficiency: This procedure is highly efficient as it avoids the isolation of the often-

unstable imine intermediate, improving overall yield and reducing operational complexity.

Safety and Handling
General: Handle 2-methyl-7-azaindole-3-carboxaldehyde and all reagents in a well-ventilated

fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses,

a lab coat, and chemical-resistant gloves.

Specific Reagents:

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle

with extreme care.

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under

an inert atmosphere using proper syringe techniques.

Sodium triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Reacts with water to

release hydrogen gas.
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Waste Disposal: Dispose of all chemical waste according to institutional and local

environmental regulations.

Conclusion
2-Methyl-7-azaindole-3-carboxaldehyde is a high-value, versatile building block for synthetic

and medicinal chemists. Its strategic importance is rooted in the proven biological relevance of

the 7-azaindole scaffold. The aldehyde functionality provides a reliable entry point for a wide

range of C-C and C-N bond-forming reactions, enabling the efficient construction of diverse

molecular libraries essential for modern drug discovery programs, particularly in the pursuit of

novel kinase inhibitors. The protocols and insights provided herein serve as a robust foundation

for researchers to confidently utilize this intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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as-a-synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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